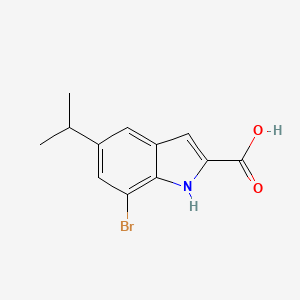

7-Brom-5-isopropyl-1H-indol-2-carbonsäure

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

7-Bromo-5-isopropyl-1H-indole-2-carboxylic acid is a derivative of indole, a significant heterocyclic compound known for its diverse biological activities.

Wissenschaftliche Forschungsanwendungen

7-Bromo-5-isopropyl-1H-indole-2-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex indole derivatives.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals

Wirkmechanismus

Target of Action

It is known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole-2-carboxylic acid, a related compound, has been found to inhibit the strand transfer of hiv-1 integrase . The indole nucleus of the compound was observed to chelate with two Mg^2+ ions within the active site of integrase .

Biochemical Pathways

Indole derivatives are known to affect a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

It has been reported that 7-bromoindole, a related compound, can reduce the production of staphyloxanthin in staphylococcus aureus .

Biochemische Analyse

Biochemical Properties

7-Bromo-5-isopropyl-1H-indole-2-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including 7-bromo-5-isopropyl-1H-indole-2-carboxylic acid, have been shown to inhibit the activity of certain enzymes such as integrase, which is crucial in the life cycle of HIV-1 . The compound’s interaction with integrase involves chelation with Mg²⁺ ions within the enzyme’s active site, thereby inhibiting its function .

Cellular Effects

The effects of 7-bromo-5-isopropyl-1H-indole-2-carboxylic acid on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to exhibit antiviral, anticancer, and antimicrobial activities . The compound’s impact on cell signaling pathways includes the inhibition of viral replication and the induction of apoptosis in cancer cells .

Molecular Mechanism

At the molecular level, 7-bromo-5-isopropyl-1H-indole-2-carboxylic acid exerts its effects through specific binding interactions with biomolecules. The compound’s mechanism of action involves enzyme inhibition, particularly integrase inhibition, as mentioned earlier . Additionally, it may interact with other proteins and receptors, leading to changes in gene expression and cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 7-bromo-5-isopropyl-1H-indole-2-carboxylic acid can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can maintain their biological activity over extended periods, although specific data on the temporal effects of 7-bromo-5-isopropyl-1H-indole-2-carboxylic acid are limited .

Dosage Effects in Animal Models

The effects of 7-bromo-5-isopropyl-1H-indole-2-carboxylic acid vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as antiviral or anticancer activity . At higher doses, it may cause toxic or adverse effects, highlighting the importance of dosage optimization in preclinical studies .

Metabolic Pathways

7-Bromo-5-isopropyl-1H-indole-2-carboxylic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and biotransformation. Indole derivatives are known to undergo metabolic processes that can affect their biological activity and therapeutic potential . The compound’s metabolism may involve pathways such as the Trp-Indole pathway, which is mediated by gut microorganisms .

Transport and Distribution

The transport and distribution of 7-bromo-5-isopropyl-1H-indole-2-carboxylic acid within cells and tissues are critical for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its cellular uptake and distribution . Its localization within cells can influence its therapeutic effects and potential side effects .

Subcellular Localization

The subcellular localization of 7-bromo-5-isopropyl-1H-indole-2-carboxylic acid is essential for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular distribution can provide insights into its mechanism of action and potential therapeutic applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 7-bromo-5-isopropyl-1H-indole-2-carboxylic acid typically involves the bromination of 5-isopropyl-1H-indole-2-carboxylic acid. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to control reaction conditions more precisely .

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed:

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted indole derivatives.

Vergleich Mit ähnlichen Verbindungen

- 5-Bromoindole-2-carboxylic acid

- 7-Bromoindole-2-carboxylic acid

- 5-Isopropylindole-2-carboxylic acid

Comparison: 7-Bromo-5-isopropyl-1H-indole-2-carboxylic acid is unique due to the presence of both bromine and isopropyl groups, which can enhance its biological activity and specificity compared to other indole derivatives. The combination of these functional groups can lead to improved binding affinity and selectivity for certain molecular targets .

Biologische Aktivität

7-Bromo-5-isopropyl-1H-indole-2-carboxylic acid is an indole derivative that has garnered attention due to its diverse biological activities. This compound exhibits potential in various fields, including medicinal chemistry, microbiology, and biochemistry. The following sections detail its biological activity, mechanisms of action, and relevant research findings.

The biological activity of 7-bromo-5-isopropyl-1H-indole-2-carboxylic acid is largely attributed to its interactions with multiple biochemical pathways:

- Enzyme Inhibition : This compound has been shown to inhibit the activity of HIV-1 integrase, a critical enzyme in the viral life cycle, suggesting its potential as an antiviral agent.

- Cell Signaling Modulation : It influences cell signaling pathways and gene expression, which can lead to various cellular responses including apoptosis and proliferation modulation .

- Antimicrobial Activity : Similar indole derivatives have demonstrated significant antimicrobial properties against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus) with low minimum inhibitory concentrations (MIC) .

Antiviral Activity

Research indicates that 7-bromo-5-isopropyl-1H-indole-2-carboxylic acid may exhibit antiviral properties by inhibiting key enzymes like integrase in HIV. This mechanism is crucial for developing therapeutic agents against viral infections.

Antimicrobial Properties

The compound has shown promising results against various bacterial strains:

- Minimum Inhibitory Concentrations (MIC) : It has been reported to have an MIC of 0.98 μg/mL against MRSA, indicating potent antibacterial activity .

- Broad Spectrum : Indole derivatives are known to exhibit activity against a range of pathogens, including Staphylococcus aureus and Candida albicans, showcasing their potential in treating infections caused by antibiotic-resistant bacteria .

Anticancer Activity

Indole derivatives have been explored for their anticancer properties. Studies have indicated that compounds similar to 7-bromo-5-isopropyl-1H-indole-2-carboxylic acid can suppress the growth of cancer cell lines, particularly those that are rapidly dividing . The specific mechanisms may involve modulation of apoptosis and cell cycle regulation.

Comparative Analysis with Similar Compounds

To understand the unique properties of 7-bromo-5-isopropyl-1H-indole-2-carboxylic acid, it is beneficial to compare it with related indole derivatives:

| Compound Name | Antimicrobial Activity | Antiviral Activity | Anticancer Activity |

|---|---|---|---|

| 7-Bromo-5-isopropyl-1H-indole-2-carboxylic acid | High (MIC = 0.98 μg/mL) | Yes | Moderate |

| 5-Bromoindole-2-carboxylic acid | Moderate | Yes | Low |

| 5-Isopropylindole-2-carboxylic acid | Low | No | Moderate |

This table highlights that the combination of bromine and isopropyl groups in 7-bromo-5-isopropyl-1H-indole-2-carboxylic acid enhances its biological activity compared to other derivatives.

Case Studies

Several studies have been conducted to evaluate the biological effects of indole derivatives:

- Study on Antimicrobial Activity : A recent study demonstrated that a structurally similar compound exhibited significant activity against MRSA strains, supporting the potential application of indole derivatives in combating antibiotic resistance .

- Anticancer Research : Another investigation focused on the antiproliferative effects of indole compounds on various cancer cell lines, revealing that certain derivatives could preferentially inhibit tumor cell growth over non-tumor cells.

Eigenschaften

IUPAC Name |

7-bromo-5-propan-2-yl-1H-indole-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrNO2/c1-6(2)7-3-8-5-10(12(15)16)14-11(8)9(13)4-7/h3-6,14H,1-2H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSSGGFJDQYICFI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C2C(=C1)C=C(N2)C(=O)O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.